molecular formula C12H15N3O3 B2734661 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid CAS No. 2567496-65-3

1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid

Cat. No.: B2734661
CAS No.: 2567496-65-3
M. Wt: 249.27
InChI Key: MLJDABRFIWCLMO-UHFFFAOYSA-N
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Description

1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Properties

IUPAC Name

1-prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-10(16)14-8-4-12(5-9-14,11(17)18)15-7-3-6-13-15/h2-3,6-7H,1,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJDABRFIWCLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by the introduction of the pyrazole group through a condensation reaction. The final step often involves the functionalization of the piperidine ring with a carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and selectivity. For instance, the use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been shown to facilitate the hydrogenation of substituted pyridines to piperidines in water as a solvent .

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Uniqueness: 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid is unique due to its specific combination of a piperidine ring with a pyrazole moiety and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

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